molecular formula C8H12N2O2 B1317072 2,8-Diazaspiro[4.5]decan-1,3-dion CAS No. 2079-25-6

2,8-Diazaspiro[4.5]decan-1,3-dion

Katalognummer: B1317072
CAS-Nummer: 2079-25-6
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: WODIALSWFWKWMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

2,8-Diazaspiro[4.5]decane-1,3-dione has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 2,8-Diazaspiro[4.5]decane-1,3-dione is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .

Mode of Action

2,8-Diazaspiro[4.5]decane-1,3-dione interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM .

Biochemical Pathways

The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decane-1,3-dione affects the necroptosis pathway . Necroptosis is a key form of programmed lytic cell death and is recognized as an important driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby potentially alleviating these diseases .

Pharmacokinetics

The ADME properties of 2,8-Diazaspiro[4The compound’s potent inhibitory activity against ripk1 and its significant anti-necroptotic effect in a necroptosis model in u937 cells suggest that it may have favorable bioavailability .

Result of Action

The result of the action of 2,8-Diazaspiro[4.5]decane-1,3-dione is a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Biochemische Analyse

Biochemical Properties

2,8-Diazaspiro[4.5]decane-1,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor of RIPK1 kinase activity. RIPK1 is a crucial enzyme involved in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, 2,8-Diazaspiro[4.5]decane-1,3-dione can prevent the activation of necroptosis, thereby offering therapeutic potential in treating inflammatory diseases . The compound interacts with RIPK1 through binding interactions, leading to the inhibition of its kinase activity.

Cellular Effects

2,8-Diazaspiro[4.5]decane-1,3-dione has notable effects on various types of cells and cellular processes. In particular, it has been shown to exhibit significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . The compound influences cell function by inhibiting the necroptosis pathway, which is crucial for cell survival under certain pathological conditions. Additionally, 2,8-Diazaspiro[4.5]decane-1,3-dione can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1.

Molecular Mechanism

The molecular mechanism of 2,8-Diazaspiro[4.5]decane-1,3-dione involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, leading to the inhibition of its activity . This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. By blocking necrosome formation, 2,8-Diazaspiro[4.5]decane-1,3-dione effectively halts the necroptosis pathway, thereby exerting its therapeutic effects. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in cell death and survival pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Diazaspiro[4.5]decane-1,3-dione have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,8-Diazaspiro[4.5]decane-1,3-dione maintains its inhibitory activity against RIPK1 over extended periods, making it a stable and effective inhibitor in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of 2,8-Diazaspiro[4.5]decane-1,3-dione vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of RIPK1 activity, with higher doses leading to more pronounced effects . At high doses, 2,8-Diazaspiro[4.5]decane-1,3-dione may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RIPK1 activity.

Metabolic Pathways

2,8-Diazaspiro[4.5]decane-1,3-dione is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability Additionally, 2,8-Diazaspiro[4.5]decane-1,3-dione may affect metabolic flux and metabolite levels by modulating the activity of RIPK1 and other related enzymes

Transport and Distribution

The transport and distribution of 2,8-Diazaspiro[4.5]decane-1,3-dione within cells and tissues are critical factors that influence its therapeutic efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, 2,8-Diazaspiro[4.5]decane-1,3-dione may exhibit specific localization patterns within tissues, affecting its accumulation and therapeutic effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2,8-Diazaspiro[4.5]decane-1,3-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall therapeutic effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate diamines with cyclic anhydrides or isocyanates. One common method includes the cyclization of 1,4-diaminobutane with phthalic anhydride under reflux conditions in an organic solvent such as toluene . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the spiro compound.

Industrial Production Methods: Industrial production of 2,8-Diazaspiro[4.5]decane-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,8-Diazaspiro[4.5]decane-1,3-dione stands out due to its specific spiro structure and its potent inhibitory activity against RIPK1. This unique mechanism of action and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

IUPAC Name

2,8-diazaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-6-5-8(7(12)10-6)1-3-9-4-2-8/h9H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODIALSWFWKWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576658
Record name 2,8-Diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2079-25-6
Record name 2,8-Diazaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (28.3 g, 0.11 mol) and Pd(OH)2 (8.5 g) in 2 l of flask, EtOH (438 ml) and acetic acid (5.5 ml) are added at ambient temperature. The reaction mixture is stirred under H2 at room temperature for 15 h. The catalysts are removed by filtration and EtOH is evaporated down to give 2,8-diaza-spiro[4.5]decane-1,3-dione in quantitative yield. To a suspension of 2,8-diaza-spiro[4.5]decane-1,3-dione (4.2 g, 25.2 mmol) in dichloromethane (60 ml), 1N NaOH (26 ml, 26 mmol) and di-t-butyldicarbonate (6.1 g, 27.7 mmol) in dichloromethane (20 ml) are added at ambient temperature. The reaction mixture is stirred for 15 h. 10% Citric acid is added to the reaction mixture and the pH of the mixture is adjusted to 5. The combined extracts are washed with brine, dried over magnesium sulfate and concentrated under vacuum to give solid product, which filtrated with diethyl ether.
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
Quantity
438 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decane-1,3-dione
Reactant of Route 2
2,8-Diazaspiro[4.5]decane-1,3-dione
Reactant of Route 3
2,8-Diazaspiro[4.5]decane-1,3-dione
Reactant of Route 4
2,8-Diazaspiro[4.5]decane-1,3-dione
Reactant of Route 5
2,8-Diazaspiro[4.5]decane-1,3-dione
Reactant of Route 6
2,8-Diazaspiro[4.5]decane-1,3-dione
Customer
Q & A

Q1: How do 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives interact with muscarinic receptors and what are the downstream effects?

A: 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives bind to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. [, ] While the exact binding mechanism is not fully elucidated in the provided research, these compounds exhibit agonistic activity, meaning they activate the receptors. This activation can lead to various downstream effects depending on the subtype of muscarinic receptor (M1-M5) and the tissue where they are located. For instance, activation of M1 receptors in the central nervous system is linked to improved cognitive function. []

Q2: What is the structure-activity relationship (SAR) observed for 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives and their muscarinic activity?

A: Studies have revealed that modifications to the 2,8-Diazaspiro[4.5]decane-1,3-dione core structure can significantly influence its affinity for muscarinic receptors and its intrinsic activity. [, ] For example, introducing an alkoxy group at the 2-position, such as in 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was found to confer M1 receptor selectivity. [] Similarly, replacing the spirosuccinimide moiety with a spirooxazolidine-2,4-dione resulted in compounds like 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, which also showed promising M1 agonistic activity and potential as anti-amnesic agents. [] These findings highlight the importance of specific structural features for optimal interaction with muscarinic receptors and the possibility of fine-tuning the pharmacological profile through chemical modifications.

Q3: What are the potential applications of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives based on their pharmacological activity?

A: Due to their ability to activate muscarinic receptors, particularly the M1 subtype, 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives hold therapeutic potential for conditions involving cholinergic deficits. [] Research suggests they could be beneficial as:

  • Anti-amnesic agents: Compounds like 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) and its analogs have demonstrated efficacy in reversing scopolamine-induced memory impairment in animal models, suggesting potential for treating cognitive decline in conditions like Alzheimer's disease. [, ]
  • Cognitive enhancers: By stimulating M1 receptors in the brain, these compounds could potentially improve learning and memory function in individuals with cognitive impairments. []

Q4: What in vivo studies have been conducted on 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives and what are the key findings?

A: Several in vivo studies have investigated the pharmacological effects of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives. One study focused on the radiolabeled compound 2-ethyl-8-[11C]methyl 2,8-diazaspiro[4.5]decane-1,3-dione ([11C]RS 86) to assess its biodistribution and target engagement. [] Other studies evaluated the antiamnesic effects of these compounds in scopolamine-treated mice, demonstrating their ability to reverse cognitive deficits. [] Additionally, researchers have examined the potential side effects, such as hypothermia and salivation, in animal models to understand the safety profile of these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.